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molecular formula C14H10N2OS B1679142 2-Mercapto-3-phenyl-3H-quinazolin-4-one CAS No. 18741-24-7

2-Mercapto-3-phenyl-3H-quinazolin-4-one

Cat. No. B1679142
M. Wt: 254.31 g/mol
InChI Key: CRGOYNYLYMPGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731106

Procedure details

Phenyl isothiocyanate (28.3 g) was added to anthranilic acid (28.7 g) in absolute alcohol (250 ml) and heated at reflux for 4.5 hours. The mixture was cooled to room temperature and the solid removed by filtration to give 32.5 g of 3-phenyl-2,3-dihydro-2-thioxoquinazolin-4(1H)-one, mp 287°-291° C. Sulphuryl chloride (5.4 ml) was added dropwise at room temperature to a suspension of this product (32.5 g) in chloroform (250 ml). The mixture was heated at reflux for 4 hours. When cool, it was poured into water (400 ml), filtered and the solid washed with dichloromethane. The organic layer was separated from the filtrate, dried and concentrated in vacuo. The residue was extracted with ether, filtered and the filtrate concentrated in vacuo to give an oil which solidified on standing. This was recrystallised from cyclohexane to give crude 2-chloro-3-phenylquinazolin-4(3H)-one, mp 102°-5° C. (shown to be 90% pure by high pressure liquid phase chromatography (hplc). A mixture of this product (3.85 g), imidazole (1.02 g) and potassium carbonate (2.07 g) in acetonitrile (60 ml) was heated at reflux for 4 hours. The mixture was cooled to room temperature, and concentrated in vacuo. The residue was chromatographed on silica using light petroleum (bp 60°-80° C.)/ethyl acetate (1:1) as eluant. The resulting solid was recrystallised from cyclohexane to give 0.8 g of 3-phenyl-2-(imidazol-1-yl)-quinazolin-4(3H)-one, mp 163°-5° C. (Compound 1).
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10](O)(=[O:18])[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[NH2:13]>>[C:1]1([N:7]2[C:10](=[O:18])[C:11]3[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:13][C:8]2=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
28.7 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
alcohol
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(NC2=CC=CC=C2C1=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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